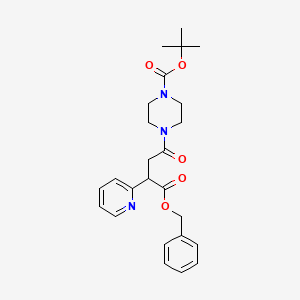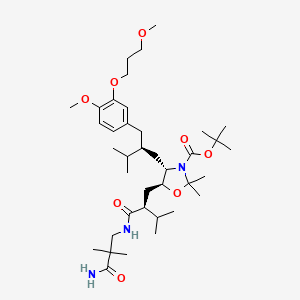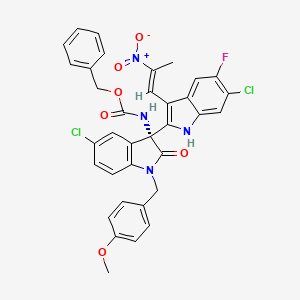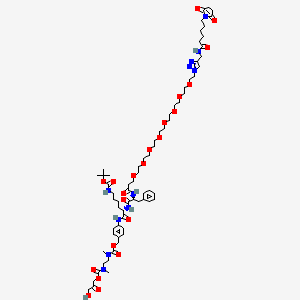
endo-BCN-PEG3-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN-PEG3-mal, also known as endo-bicyclo[6.1.0]non-4-yne-polyethylene glycol-maleimide, is a polyethylene glycol-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a maleimide group, which allows it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-mal involves multiple steps, starting from the preparation of the BCN group and the polyethylene glycol (PEG) chain. The BCN group is typically synthesized through a series of cycloaddition reactions, while the PEG chain is prepared through polymerization. The final step involves the conjugation of the BCN group with the PEG chain and the maleimide group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG3-mal primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature. The major product formed from this reaction is a stable triazole linkage .
Scientific Research Applications
Chemistry: In chemistry, endo-BCN-PEG3-mal is used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for bioconjugation applications. The compound’s ability to form stable triazole linkages with azide-containing biomolecules makes it useful for labeling and tracking proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is used in the development of targeted therapy drugs. PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages with other molecules makes it useful for creating complex molecular architectures .
Mechanism of Action
endo-BCN-PEG3-mal exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and does not require a catalyst, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds:
- BCN-PEG3-Mal: Similar to endo-BCN-PEG3-mal, this compound contains a BCN group and a maleimide group linked through a PEG chain .
- endo-BCN-PEG3-Gly: This compound features a BCN group, a PEG3 linker, and a glycine residue .
Uniqueness: this compound is unique due to its high reactivity and efficiency in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly suitable for bioconjugation and PROTAC synthesis applications .
Properties
Molecular Formula |
C26H37N3O8 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
InChI Key |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
